molecular formula C11H21NO2 B2885973 2-(2,6-Dimethylmorpholin-4-yl)cyclopentan-1-ol CAS No. 1218433-38-5

2-(2,6-Dimethylmorpholin-4-yl)cyclopentan-1-ol

Cat. No.: B2885973
CAS No.: 1218433-38-5
M. Wt: 199.294
InChI Key: RXDJMFGLRZRFCA-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylmorpholin-4-yl)cyclopentan-1-ol is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is known for its potential use in drug synthesis and catalysis.

Scientific Research Applications

2-(2,6-Dimethylmorpholin-4-yl)cyclopentan-1-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in catalysis and as a building block for various industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)cyclopentan-1-ol can be achieved through a Mannich reaction. This involves the reaction of curcumin pyrazole, formaldehyde, and 2,6-dimethylmorpholine . The reaction conditions typically include:

    Temperature: Room temperature to moderate heating.

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the Mannich reaction remains a viable method for large-scale synthesis, given its efficiency and relatively mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylmorpholin-4-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dimethylmorpholin-4-yl)ethanamine: Shares a similar morpholine ring structure but differs in the side chain.

    2-(2,6-Dimethylmorpholin-4-yl)methyl-4-hydroxy-5-methoxyphenyl: Another compound with a similar morpholine ring but different functional groups.

Uniqueness

2-(2,6-Dimethylmorpholin-4-yl)cyclopentan-1-ol is unique due to its cyclopentan-1-ol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-8-6-12(7-9(2)14-8)10-4-3-5-11(10)13/h8-11,13H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDJMFGLRZRFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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